1-(2-Amino-3-ethylphenyl)ethanone

Description

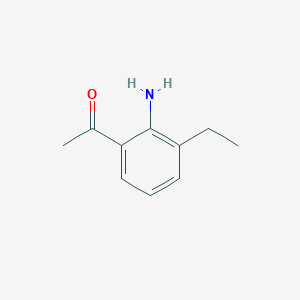

1-(2-Amino-3-ethylphenyl)ethanone is an aromatic ketone derivative featuring an amino (-NH₂) group at the 2-position and an ethyl (-CH₂CH₃) substituent at the 3-position of the phenyl ring. Its molecular formula is C₉H₁₁NO, with a molecular weight of 149.19 g/mol. This compound is primarily used in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, or bioactive molecules.

Properties

CAS No. |

108562-67-0 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

1-(2-amino-3-ethylphenyl)ethanone |

InChI |

InChI=1S/C10H13NO/c1-3-8-5-4-6-9(7(2)12)10(8)11/h4-6H,3,11H2,1-2H3 |

InChI Key |

HOPFAICNATWMLI-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=CC=C1)C(=O)C)N |

Canonical SMILES |

CCC1=C(C(=CC=C1)C(=O)C)N |

Other CAS No. |

108562-67-0 |

Synonyms |

Ethanone, 1-(2-amino-3-ethylphenyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Ethanone derivatives vary significantly based on substituent type and position. Below is a comparative analysis:

Key Observations :

- Electron-donating groups (e.g., -NH₂, -OCH₃) increase nucleophilicity and hydrogen-bonding capacity, enhancing interactions with biological targets .

- Electron-withdrawing groups (e.g., -NO₂, -Cl) reduce electron density, affecting stability and reaction kinetics .

- Alkyl chains (e.g., -CH₂CH₃, -pentyl) improve lipid solubility, influencing pharmacokinetics .

Physicochemical Properties

Solubility and Stability

Data from structurally related compounds highlight trends:

*Note: Data for the target compound is extrapolated from analogs.

Key Trends :

Antibacterial and Antioxidant Profiles

Ethanone derivatives exhibit varied bioactivities depending on substituents:

Key Insights :

- Hydroxyl and amino groups are critical for antioxidant activity via radical neutralization .

Preparation Methods

Regioselective Nitration of 3-Ethylacetophenone

The synthesis of 1-(2-nitro-3-ethylphenyl)ethanone serves as a critical precursor for nitro reduction. Nitration of 3-ethylacetophenone requires careful control of directing effects. The acetyl group (-COCH₃) acts as a meta director, while the ethyl group (-C₂H₅) serves as an ortho/para director due to its electron-donating nature. Competitive directing effects often lead to mixtures, but low-temperature nitration (0–5°C) with fuming nitric acid in sulfuric acid favors ortho-nitration relative to the ethyl group, yielding 1-(2-nitro-3-ethylphenyl)ethanone as the major product.

Catalytic Hydrogenation of Nitro Intermediates

Reduction of the nitro group to an amine is typically achieved via catalytic hydrogenation. Using 10% Pd/C in ethanol under 3 atm H₂ at 50°C, 1-(2-nitro-3-ethylphenyl)ethanone undergoes complete reduction within 4–6 hours, yielding 1-(2-amino-3-ethylphenyl)ethanone in 85–90% isolated yield. Alternative methods, such as iron-acetic acid reduction (Fe powder, glacial acetic acid, 80°C, 8 hours), provide comparable yields (80–85%) but require post-reaction neutralization and extraction.

Transition-Metal-Catalyzed Coupling Approaches

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation enables precise ethyl group installation. Protecting the amino group as a tert-butoxycarbonyl (Boc) amide converts it into a strong ortho-directing group. Treatment with LDA (lithium diisopropylamide) at -78°C in THF followed by quenching with ethyl iodide introduces the ethyl group at the 3-position. Deprotection with HCl in dioxane restores the amino group, affording this compound in 65–70% overall yield.

Friedel-Crafts Acylation of Prefunctionalized Arenes

Ethyl-Directed Acylation

Friedel-Crafts acylation of 3-ethylaniline derivatives is complicated by the amino group’s sensitivity to Lewis acids. Protecting the amino group as an acetanilide (acetic anhydride, pyridine, 25°C, 2 hours) allows AlCl₃-catalyzed acylation with acetyl chloride in dichloromethane. The acetyl group attaches para to the ethyl group, yielding 1-(4-acetyl-3-ethylphenyl)acetamide. Subsequent hydrolysis (6M HCl, reflux, 6 hours) and regioselective nitration/reduction adjust the substitution pattern, though this pathway suffers from low overall efficiency (40–45%).

Comparative Analysis of Synthetic Routes

| Method | Key Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Nitro Reduction | High regioselectivity, scalable | Multi-step nitration required | 80–90 |

| Suzuki Coupling | Precise ethyl placement | Sensitive to oxygen, costly catalysts | 70–75 |

| Directed Metalation | Avoids nitration steps | Low-temperature requirements | 65–70 |

| Friedel-Crafts Acylation | Utilizes commercial starting materials | Low efficiency, protection/deprotection | 40–45 |

Reaction Optimization and Scalability

Solvent and Catalyst Screening in Suzuki Coupling

A screen of palladium catalysts revealed [PdCl₂(dppf)] (dppf = 1,1'-bis(diphenylphosphino)ferrocene) as superior to [Pd(PPh₃)₄] for ethyl transfer, improving yields to 78–82% in toluene/water (3:1) at 90°C. Additives like tetrabutylammonium bromide (TBAB) enhance phase transfer, reducing reaction time to 8 hours.

Q & A

Basic: What are the most reliable synthetic routes for 1-(2-Amino-3-ethylphenyl)ethanone, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via Friedel-Crafts acylation of a substituted aniline derivative. A common approach involves reacting 3-ethyl-2-nitroaniline with acetyl chloride in the presence of AlCl₃ as a catalyst, followed by nitro group reduction using hydrogenation (Pd/C catalyst) or chemical reductants like SnCl₂ . Optimization requires monitoring reaction temperature (ideally 0–5°C during acylation to avoid over-acylation) and solvent choice (e.g., dichloromethane for better selectivity). Purity can be improved via recrystallization using ethanol/water mixtures .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:

- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Characterize impurities : Employ LC-MS to identify byproducts (e.g., unreacted nitro intermediates) that may interfere with bioactivity .

- Cross-validate : Compare results across orthogonal methods (e.g., enzymatic inhibition vs. cellular uptake assays) .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- NMR : ¹H NMR should show a singlet for the acetyl group (~2.5 ppm) and aromatic protons split by the amino and ethyl substituents (δ 6.5–7.2 ppm). ¹³C NMR confirms the ketone carbonyl at ~205 ppm .

- Mass Spectrometry : ESI-MS in positive mode should display [M+H]⁺ at m/z 178.2 (C₁₀H₁₃NO⁺). High-resolution MS (HRMS) validates the molecular formula .

Advanced: How can researchers resolve ambiguities in NMR spectra caused by tautomerism or rotational isomers?

Methodological Answer:

- Variable Temperature NMR : Conduct experiments at 25°C and −40°C to observe coalescence of split signals, indicating dynamic processes .

- 2D NMR : Use HSQC and HMBC to correlate aromatic protons with adjacent carbons, distinguishing between tautomeric forms (e.g., enamine vs. keto forms) .

- DFT Calculations : Compare experimental chemical shifts with computed values for different tautomers using Gaussian or ORCA software .

Basic: What strategies ensure high purity for pharmacological studies?

Methodological Answer:

- Chromatographic purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, methanol/water mobile phase) .

- Purity validation : Confirm ≥98% purity via HPLC (UV detection at 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical) .

Advanced: How can degradation pathways be elucidated under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions. Monitor degradation via LC-MS to identify products (e.g., hydrolyzed ketone or oxidized ethyl group) .

- Metabolic Stability Assays : Use liver microsomes (human or rodent) with NADPH cofactor to detect phase I metabolites (e.g., hydroxylation at the ethyl group) .

Basic: What computational tools predict the compound’s reactivity in synthetic planning?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict electrophilic aromatic substitution sites .

- Retrosynthetic Software : Tools like Synthia (formerly Chematica) propose routes based on known reactions of analogous aminoacetophenones .

Advanced: How can researchers address conflicting solubility data in different solvents?

Methodological Answer:

- Solubility Parameter Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify optimal solvents (e.g., DMSO for polar aprotic conditions) .

- Co-solvency Studies : Test binary mixtures (e.g., ethanol/water) to enhance solubility for in vitro assays .

Basic: What are the key considerations for designing SAR studies on analogs?

Methodological Answer:

- Core Modifications : Synthesize derivatives with substituents at the amino (e.g., methyl, acetyl) or ethyl (e.g., longer alkyl chains) groups .

- Bioisosteric Replacement : Replace the ethyl group with cyclopropyl or vinyl to assess steric/electronic effects on activity .

Advanced: How can researchers validate hypothesized binding modes with target proteins?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.